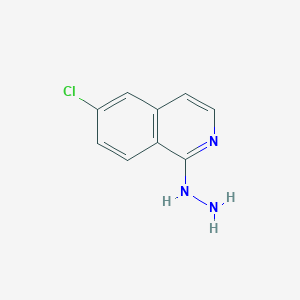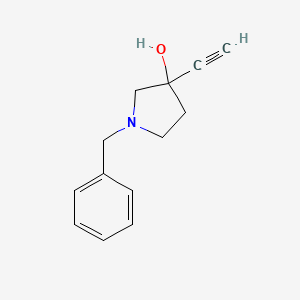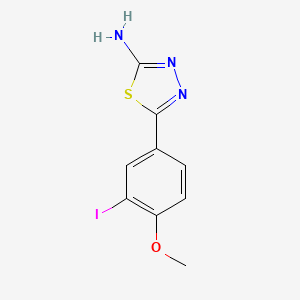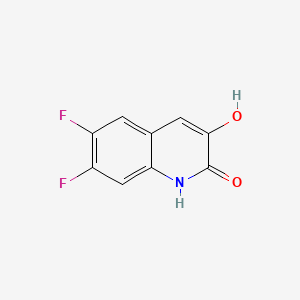![molecular formula C5H10Cl2O2 B13685826 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane is an organic compound with the molecular formula C5H10Cl2O2. It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol, which is then reacted with sodium methoxide to produce 2-(chloromethoxy)ethanol. This intermediate is further reacted with 1-chloro-2-chloroethane under basic conditions to yield the final product .
Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This mechanism is commonly observed in organic synthesis and is utilized in the production of various chemical compounds .
Comparación Con Compuestos Similares
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane can be compared with other chlorinated ethers, such as:
1,2-Bis(2-chloroethoxy)ethane: This compound has a similar structure but contains an additional ether linkage, making it more reactive in certain chemical reactions.
2-(2-Chloroethoxy)ethanol: This compound has a hydroxyl group instead of a second chlorine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H10Cl2O2 |
|---|---|
Peso molecular |
173.03 g/mol |
Nombre IUPAC |
1-(2-chloroethoxy)-2-(chloromethoxy)ethane |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-2-8-3-4-9-5-7/h1-5H2 |
Clave InChI |
OKVLJWXLYIULMR-UHFFFAOYSA-N |
SMILES canónico |
C(COCCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
![Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)


![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)

![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)


![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)


